N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

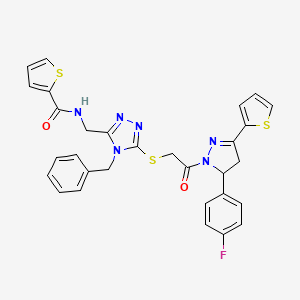

This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a benzyl group at position 4 and a methylthioether-linked pyrazolyl-thiophene moiety at position 4. The pyrazole ring is further substituted with a 4-fluorophenyl group and a thiophene-2-yl group, while the triazole’s methyl group is conjugated to a thiophene-2-carboxamide.

Properties

IUPAC Name |

N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25FN6O2S3/c31-22-12-10-21(11-13-22)24-16-23(25-8-4-14-40-25)35-37(24)28(38)19-42-30-34-33-27(17-32-29(39)26-9-5-15-41-26)36(30)18-20-6-2-1-3-7-20/h1-15,24H,16-19H2,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVUPMRHABPTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25FN6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by a multi-ring structure that integrates various heterocycles. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly against various diseases.

Chemical Structure and Properties

The compound's molecular formula is C₃₁H₃₃F₃N₄O₂S₃, with a molecular weight of approximately 644.7 g/mol. It features several key structural components:

- Fluorophenyl group : Known for its electronic properties that can enhance biological activity.

- Thiophene and triazole rings : These heterocycles are often associated with significant biological effects, including antimicrobial and anticancer activities.

| Component | Description |

|---|---|

| Fluorophenyl Group | Enhances electronic properties and biological interactions |

| Thiophene Ring | Contributes to antimicrobial activity |

| Triazole Moiety | Associated with anticancer properties |

Antimicrobial Activity

Compounds containing thiophene and triazole moieties have shown promising antimicrobial properties. The specific compound has been noted for its effectiveness against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and function.

Anticancer Potential

Research indicates that the compound may exhibit anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The presence of the pyrazole ring is particularly significant, as pyrazole derivatives are known for their anticancer effects.

The biological activity of N-((4-benzyl...) can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

- Inflammatory Pathway Modulation : The compound could modulate inflammatory pathways, which are often upregulated in cancer and infectious diseases.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Antimicrobial Properties : A study found that triazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that N-((4-benzyl...) may share similar properties due to its structural components .

- Anticancer Research : In vitro tests on related pyrazole compounds demonstrated inhibition of tumor growth in breast cancer models, indicating potential efficacy for N-((4-benzyl...) against similar cancer types .

- Inflammation Studies : Research on inflammasome inhibitors highlighted the role of compounds with triazole structures in reducing IL-1β secretion in macrophages, which could be a pathway through which N-((4-benzyl...) exerts its anti-inflammatory effects .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant pharmaceutical potential, particularly as an antimicrobial agent . Research indicates that thiophene-linked 1,2,4-triazoles, similar to this compound, have demonstrated promising antimicrobial and chemotherapeutic profiles . These derivatives have been synthesized and tested for their efficacy against various microbial strains, showing effective inhibition of growth in both gram-positive and gram-negative bacteria .

Case Studies

Several studies have highlighted the effectiveness of thiophene-based compounds in treating infections:

- Antimicrobial Activity : A study published in the journal Pharmaceuticals reported that thiophene-linked 1,2,4-triazoles exhibit strong antimicrobial properties. The synthesized compounds were tested against a range of pathogens, demonstrating significant bactericidal effects .

Antidiabetic Properties

N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is also linked to antidiabetic activity . The compound is structurally related to canagliflozin, a well-known antidiabetic medication used to manage type 2 diabetes mellitus. Its mechanism involves inhibiting sodium-glucose co-transporter 2 (SGLT2), thereby reducing glucose reabsorption in the kidneys .

Research Insights

Research has shown that compounds with similar structures can effectively lower blood glucose levels and improve insulin sensitivity. The ongoing investigations into this compound's pharmacodynamics could lead to its development as a new therapeutic agent for diabetes management.

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps including the coupling of thiophene derivatives with triazole moieties. The structural characterization is crucial for understanding its biological activity and optimizing its pharmacological properties.

| Synthesis Steps | Description |

|---|---|

| Step 1 | Synthesis of thiophene derivatives through Friedel-Crafts reactions. |

| Step 2 | Formation of triazole rings via cyclization reactions. |

| Step 3 | Final coupling reaction to form the target compound. |

Potential in Cancer Therapy

Emerging studies suggest that compounds similar to this compound may possess anticancer properties. The presence of multiple functional groups allows for interaction with various biological targets involved in cancer cell proliferation and survival.

Case Study Reference

A recent review highlighted the anticancer potential of thiophene derivatives in targeting specific pathways involved in tumor growth and metastasis . Further exploration into the mechanisms by which this compound affects cancer cells could yield significant insights into its therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Triazole Derivatives :

- S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] from ): These derivatives feature a 1,2,4-triazole ring S-alkylated with α-halogenated ketones. Unlike the target compound, they incorporate phenylsulfonyl and difluorophenyl substituents.

- N-Substituted Triazole-Thiols ():

Compounds like N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides share the triazole-thioether motif but lack the pyrazolyl and fluorophenyl groups. Their antimicrobial activity suggests that the thiophene-triazole component in the target compound may contribute to similar bioactivity .

Pyrazole Derivatives :

- 5-(4-Fluorophenyl)-N-phenylpyrazole Carbothioamide (): This compound’s pyrazole core is substituted with 4-fluorophenyl and triazolyl groups, analogous to the target molecule.

- Isostructural Chloro/Bromo Thiazoles ():

While these are thiazoles rather than pyrazoles, their 4-fluorophenyl and triazolyl substituents provide a basis for comparing steric and electronic effects. The chloro derivative (compound 4) showed antimicrobial activity, indicating that halogen substituents in the target compound’s fluorophenyl group may enhance bioactivity .

Substituent Effects on Properties

Key Observations :

- Thiophene Carboxamide vs. Carbothioamide : The target compound’s thiophene-2-carboxamide may exhibit improved solubility compared to carbothioamides due to the polar amide group .

- Triazole-Pyrazole Hybridization : This combination, absent in simpler triazole or pyrazole derivatives, could offer synergistic binding interactions in therapeutic targets .

Spectral and Structural Comparisons

- IR Spectroscopy :

- The target compound’s triazole C=S stretch (if present) would align with ’s compounds [7–9], showing bands at 1247–1255 cm⁻¹. The absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in similar triazoles .

- The thiophene-2-carboxamide’s carbonyl stretch (~1660–1680 cm⁻¹) would resemble nitrothiophene carboxamides in .

- NMR Data :

- The pyrazole’s 4,5-dihydro protons (δ 3.5–4.5 ppm, multiplet) and thiophene’s aromatic protons (δ 7.0–7.5 ppm) would align with pyrazolyl-thiazoles () and thiophene carboxamides () .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for high yield and purity?

The synthesis involves multi-step reactions, typically starting with cyclization of hydrazine derivatives with ketones (e.g., 2-thiophenyl ketone) to form pyrazole intermediates . Subsequent steps include thioether formation between pyrazole-thiols and activated alkyl halides (e.g., 2-oxoethyl derivatives) under basic conditions (pH 8–9) and coupling of thiophene-2-carboxamide via amide bond formation. Temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) are critical to minimize side reactions .

Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly the thiophene, triazole, and pyrazole moieties. Infrared (IR) spectroscopy identifies key functional groups (C=O at ~1680 cm⁻¹, S–C=S at ~680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Accelerated stability studies in solvents (DMSO, ethanol) at 25°C, 4°C, and −20°C over 1–6 months, monitored via HPLC, identify degradation products. Light sensitivity is tested using UV-Vis spectroscopy under controlled illumination. Stability in aqueous buffers (pH 3–9) reveals hydrolytic susceptibility of the thioether and amide bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the thioether coupling step?

Systematic optimization using design of experiments (DoE) evaluates variables:

- Catalyst : Fly-ash:PTS (para-toluenesulfonic acid) improves cyclization efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics.

- Temperature : Elevated temperatures (70–80°C) accelerate thiolate formation but risk epimerization. Parallel reaction screening (e.g., 24-well plates) identifies ideal conditions with ≥90% yield .

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo models?

Discrepancies may arise from metabolic instability or off-target effects. Solutions include:

- Metabolite profiling : LC-MS/MS identifies major metabolites; structural analogs resistant to CYP450-mediated degradation are synthesized.

- Target engagement assays : Fluorescence polarization or surface plasmon resonance (SPR) quantifies binding affinity to putative targets (e.g., protein kinases) .

- In silico modeling : Molecular dynamics simulations predict conformational changes affecting activity .

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the compound’s crystallographic packing and solubility?

Single-crystal X-ray diffraction reveals intermolecular interactions:

- Thiophene–benzyl π-stacking (3.5–4.0 Å spacing) stabilizes crystal lattices.

- N–H⋯O hydrogen bonds between triazole and carboxamide groups enhance solubility in polar solvents. Solubility parameters (Hansen solubility spheres) correlate with observed crystal packing motifs .

Q. What functional groups are most susceptible to derivatization for structure-activity relationship (SAR) studies?

Priority modification sites:

- Thiophene-2-carboxamide : Replace methyl with electron-withdrawing groups (e.g., –CF₃) to modulate lipophilicity.

- 4-Fluorophenyl : Substitute with heteroaromatic rings (e.g., pyridine) to alter π-π interactions.

- Thioether linker : Replace sulfur with selenoether or oxygen to study electronic effects on bioactivity .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

| Intermediate | Synthetic Step | Key Spectral Data (¹H NMR) | Reference |

|---|---|---|---|

| Pyrazole-thiol | Cyclization of hydrazine/ketone | δ 7.45 (s, 1H, pyrazole-H); δ 3.20 (q, 2H, –CH₂–) | |

| Thioether-linked triazole | Alkylation with 2-oxoethyl bromide | δ 4.30 (s, 2H, –S–CH₂–); δ 10.20 (s, 1H, NH) |

Table 2 : Biological Activity Comparison with Structural Analogs

| Analog Structure | Target Affinity (IC₅₀, nM) | Solubility (mg/mL) | Key Modification |

|---|---|---|---|

| Thiophene → Furan | 120 ± 15 | 0.8 | Reduced π-stacking |

| 4-Fluorophenyl → Pyridine | 85 ± 10 | 1.2 | Enhanced H-bond acceptor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.